molecular formula C22H17N5O3 B2602457 N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251548-05-6

N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2602457
CAS No.: 1251548-05-6
M. Wt: 399.41
InChI Key: MIHDXXDTVGMQCH-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Oxadiazole Derivatives: Compounds with antimicrobial and anticancer activities.

Uniqueness

N-(3-cyanophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline or oxadiazole derivatives.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-2-19-25-22(30-26-19)17-11-21(29)27(18-9-4-3-8-16(17)18)13-20(28)24-15-7-5-6-14(10-15)12-23/h3-11H,2,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHDXXDTVGMQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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